3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole
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Overview
Description
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is a heterocyclic compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol This compound is characterized by a fused ring system consisting of a furan ring and an oxazole ring
Preparation Methods
The synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a furan derivative with an oxazole precursor in the presence of a suitable catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole can be compared with other similar heterocyclic compounds, such as:
Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with a different arrangement of atoms within the ring.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C5H7NO2/c1-2-7-5-4(1)3-6-8-5/h3-5H,1-2H2 |
InChI Key |
ZFYNJQXCKVFPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C=NO2 |
Origin of Product |
United States |
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